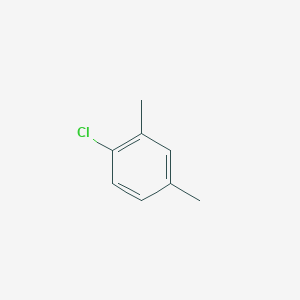

1-Chloro-2,4-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEVCEQLNUHDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335157 | |

| Record name | 1-Chloro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-66-9 | |

| Record name | 1-Chloro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene), an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. This document details two primary synthetic routes, outlines rigorous characterization methodologies, and presents key analytical data in a clear and accessible format.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Sandmeyer reaction of 2,4-dimethylaniline (B123086) and the electrophilic chlorination of m-xylene (B151644).

Sandmeyer Reaction of 2,4-Dimethylaniline

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1] In this process, the amino group of an arylamine is converted into a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst.[1]

Materials:

-

2,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask, dissolve 2,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a chilled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when the solution gives a positive test with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Nitrogen gas will evolve.

-

Work-up: After the evolution of nitrogen ceases, allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Electrophilic Chlorination of m-Xylene

Direct chlorination of m-xylene in the presence of a Lewis acid catalyst or a suitable solvent system is another effective route to this compound. Sulfuryl chloride (SO₂Cl₂) can also be employed as a chlorinating agent.

Materials:

-

m-Xylene

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

10% Sodium Hydroxide (B78521) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve m-xylene in anhydrous dichloromethane. Cool the flask in an ice bath.

-

Chlorination: Add a catalytic amount of anhydrous aluminum chloride to the cooled solution. From the dropping funnel, add sulfuryl chloride dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by slowly adding crushed ice. Transfer the mixture to a separatory funnel and wash the organic layer with water, 10% sodium hydroxide solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is then purified by fractional distillation.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol [2] |

| CAS Number | 95-66-9[2] |

| Appearance | Colorless liquid |

| Boiling Point | 186-188 °C |

| Density | 1.068 g/cm³ |

Spectroscopic Data

Note: The following are estimated chemical shifts based on the analysis of isomeric compounds and general principles of NMR spectroscopy, as direct experimental data for this compound was not explicitly found in the searched literature.

¹H NMR (Proton NMR):

-

Aromatic Protons: The three aromatic protons are expected to appear as distinct signals in the range of δ 6.9-7.2 ppm. The proton between the two methyl groups will likely be a singlet, while the other two will be doublets with a small coupling constant.

-

Methyl Protons: The two methyl groups will appear as singlets in the region of δ 2.2-2.4 ppm.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom will be shifted downfield.

-

Methyl Carbons: Two distinct signals for the methyl carbons are anticipated in the aliphatic region (δ 15-25 ppm).

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1100-1000 | C-Cl stretching |

| 850-750 | C-H bending (out-of-plane) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 140/142 | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 105 | [M - Cl]⁺ |

| 91 | [M - Cl - CH₂]⁺ (tropylium ion) |

Workflow Diagrams

Synthesis of this compound via Sandmeyer Reaction

Caption: Workflow for the Sandmeyer reaction synthesis.

Synthesis of this compound via Electrophilic Chlorination

Caption: Workflow for the electrophilic chlorination synthesis.

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound. The choice of synthetic route may depend on the availability of starting materials, desired scale, and safety considerations. The provided characterization data and methodologies will enable researchers to confidently verify the identity and purity of the synthesized product, ensuring its suitability for further applications in drug development and chemical synthesis.

References

physicochemical properties of 1-Chloro-2,4-dimethylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Chemical Identity

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-m-xylene, 2,4-Dimethylchlorobenzene |

| CAS Number | 95-66-9[1] |

| Molecular Formula | C₈H₉Cl[1][2][3] |

| Molecular Weight | 140.61 g/mol [2] |

| Chemical Structure | (A diagram of the chemical structure would be placed here in a full whitepaper) |

Physicochemical Properties

The following table summarizes the key .

| Property | Value | Temperature (°C) | Pressure |

| Appearance | Colorless to pale yellow liquid[4] | Ambient | Atmospheric |

| Odor | Aromatic[4] | Ambient | Atmospheric |

| Density | 1.05 g/cm³[4] | 20 | Atmospheric |

| Boiling Point | 195 - 197 °C[4] | Atmospheric | |

| Melting Point | -25 °C[4] | Atmospheric | |

| Flash Point | 72 °C[4] | Closed Cup | |

| Vapor Pressure | 0.17 mmHg[4] | 25 | |

| Refractive Index | 1.537[4] | 20 | |

| Solubility in Water | Insoluble[4] | ||

| Solubility in Organic Solvents | Soluble in most organic solvents[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standardized methods to ensure accuracy and reproducibility.

Determination of Density

The density of this compound can be determined using a digital density meter according to the principles outlined in ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[5]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Calibration: The instrument is calibrated using two reference standards of known density, such as dry air and distilled water, at the test temperature (20°C).

-

Sample Preparation: The this compound sample is equilibrated to the test temperature.

-

Measurement: A small volume of the sample is introduced into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation period caused by the sample and calculates the density.

-

Reporting: The density is reported in g/cm³ to the required precision at the specified temperature.[5]

Determination of Boiling Point

The boiling point of this compound can be determined by simulated distillation using gas chromatography, following the principles of ASTM D2887: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography .[6]

Methodology:

-

Apparatus: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID).

-

Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a correlation between retention time and boiling point.

-

Sample Injection: A small, precise volume of the this compound sample is injected into the heated inlet of the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). The column separates the components based on their boiling points.

-

Data Analysis: The retention time of the this compound peak is recorded. The boiling point is determined by comparing this retention time to the calibration curve.[6]

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, which is suitable for liquids that are not highly volatile.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash point tester is a commonly used instrument.

-

Sample Preparation: A specified volume of the this compound sample is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid surface.

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a brief flash.

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer, following the principles of ASTM D1747: Standard Test Method for Refractive Index of Viscous Materials .[7][8][9]

Methodology:

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Calibration: The instrument is calibrated using a standard of known refractive index at the test temperature (20°C).

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The instrument measures the angle at which light is refracted as it passes from the prism into the sample. This is used to calculate the refractive index.

-

Temperature Control: The temperature of the prism and the sample must be precisely controlled, as the refractive index is temperature-dependent.[7][10]

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key .

Caption: Workflow for determining the .

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H9Cl | CID 523153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 4. This compound (CAS 95-73-8) Supplier & Manufacturer China | Properties, Uses, Safety Data [chlorobenzene.ltd]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. store.astm.org [store.astm.org]

- 8. kaycantest.com [kaycantest.com]

- 9. petrolube.com [petrolube.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data Interpretation of 1-Chloro-2,4-dimethylbenzene

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-chloro-2,4-dimethylbenzene, also known as 4-chloro-m-xylene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the spectral characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry for a representative isomer, 2-chloro-1,4-dimethylbenzene, due to the limited availability of complete, published NMR data for this compound. The mass spectrometry data is for this compound.

¹H NMR Data (Isomer: 2-Chloro-1,4-dimethylbenzene)

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C2) | ~2.35 | s |

| CH₃ (at C4) | ~2.30 | s |

| Ar-H (at C3) | ~7.15 | d |

| Ar-H (at C5) | ~7.05 | d |

| Ar-H (at C6) | ~7.20 | s |

| Note: The chemical shifts are approximate values interpreted from available spectra and may vary slightly based on solvent and concentration. |

¹³C NMR Data (Isomer: 2-Chloro-1,4-dimethylbenzene) [1]

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ (at C2) | ~20.5 |

| CH₃ (at C4) | ~19.5 |

| C3 | ~131.0 |

| C5 | ~129.5 |

| C6 | ~127.0 |

| C1 | ~135.0 |

| C2 | ~134.0 |

| C4 | ~132.5 |

| Note: The chemical shifts are approximate values interpreted from available spectra and may vary slightly based on solvent and concentration. |

Mass Spectrometry Data (this compound) [2]

| m/z | Relative Intensity (%) | Ion Fragment |

| 142 | ~33 | [M+2]⁺ |

| 140 | 100 | [M]⁺ |

| 105 | ~85 | [M-Cl]⁺ |

| 103 | ~30 | [M-HCl-H₂]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

| Note: The relative intensities are approximate and can vary between instruments. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with a wider spectral width (e.g., 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is commonly used for sample introduction. The GC separates the analyte from any impurities before it enters the mass spectrometer.

Ionization: Electron ionization (EI) is a standard method for this type of molecule. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺). This process is energetic and often leads to fragmentation of the molecular ion.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The proton NMR spectrum of a substituted xylene provides key information about the substitution pattern on the aromatic ring. For this compound, one would expect to see distinct signals for the two methyl groups and the three aromatic protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methyl substituents. The coupling patterns (splitting) between adjacent aromatic protons would provide definitive information on their relative positions.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent and should therefore produce eight distinct signals. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atom bonded to the chlorine atom typically appearing at a higher chemical shift.

Mass Spectrum Fragmentation Analysis

The mass spectrum provides the molecular weight of the compound and information about its structure based on the fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Visualizations

Mass Spectral Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Workflow

Caption: General experimental workflow for NMR and MS analysis.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Mechanisms of 1-Chloro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-2,4-dimethylbenzene (also known as 4-chloro-meta-xylene) in electrophilic aromatic substitution (EAS) reactions. It delves into the underlying mechanisms, directing effects of the substituents, and provides detailed experimental protocols for key transformations.

Core Concepts: Reactivity and Directing Effects

This compound presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its substituents. The benzene (B151609) ring is substituted with one deactivating group (chlorine) and two activating groups (methyl).

-

Chloro Group: The chlorine atom is an ortho-, para-directing group. However, due to its high electronegativity, it withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive towards electrophiles compared to benzene. This deactivating nature is partially offset by the resonance effect (+M), where the lone pairs of electrons on the chlorine can be donated to the aromatic system, increasing electron density at the ortho and para positions.

-

Methyl Groups: The two methyl groups are activating, ortho-, para-directing groups. They donate electron density to the ring through a combination of the inductive effect (+I) and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.

The interplay of these effects determines the overall reactivity of the molecule and the regioselectivity of substitution. The available positions for electrophilic attack are C3, C5, and C6. The methyl groups strongly activate their ortho and para positions, while the chlorine atom deactivates the ring but directs incoming electrophiles to its ortho and para positions.

A qualitative analysis suggests that the activating effects of the two methyl groups will have a stronger influence than the deactivating effect of the chlorine. Therefore, this compound is expected to be more reactive than chlorobenzene (B131634) but likely less reactive than m-xylene. The positions most activated by the methyl groups and least deactivated by the chlorine will be the most favorable for substitution.

Key Electrophilic Aromatic Substitution Reactions

This section details the mechanisms and experimental procedures for the most common electrophilic aromatic substitution reactions on this compound.

Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Predicted Regioselectivity: The positions ortho and para to the methyl groups are activated. The position C5 is para to the C2-methyl group and ortho to the C4-methyl group, making it a likely site for substitution. The position C6 is ortho to the C1-chloro group and the C2-methyl group, but may experience some steric hindrance. The position C3 is ortho to the C4-methyl group and meta to the C2-methyl and C1-chloro groups. Based on the strong activating effect of the methyl groups, substitution is expected to occur primarily at the positions most activated by both methyl groups and not significantly hindered.

Experimental Protocol: Nitration of this compound

| Parameter | Value/Procedure |

| Reactants | This compound, Concentrated Nitric Acid (65%), Concentrated Sulfuric Acid (98%) |

| Stoichiometry | 1 equivalent of this compound, 1.1 equivalents of nitric acid |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

| Procedure | 1. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath. 2. Slowly add this compound to the cooled sulfuric acid with stirring. 3. Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid. 4. Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature between 0 and 10 °C. 5. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. 6. Carefully pour the reaction mixture onto crushed ice. 7. Filter the precipitated product, wash with cold water until the washings are neutral, and dry. 8. The product can be purified by recrystallization from ethanol. |

| Work-up | Ice-water quench, filtration, and washing. |

| Purification | Recrystallization. |

This is a representative protocol and may require optimization.

Halogenation

Halogenation involves the introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring. The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the positions most activated by the methyl groups. Steric hindrance may play a more significant role with larger halogens like bromine.

Experimental Protocol: Chlorination of this compound

| Parameter | Value/Procedure |

| Reactants | This compound, Chlorine (gas or liquid), Anhydrous Iron(III) Chloride |

| Stoichiometry | 1 equivalent of this compound, 1.1 equivalents of chlorine, catalytic amount of FeCl₃ |

| Solvent | None or an inert solvent like dichloromethane (B109758) |

| Temperature | 0-25 °C |

| Procedure | 1. In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser connected to a gas trap, place this compound and a catalytic amount of anhydrous iron(III) chloride. 2. Cool the flask in an ice bath. 3. Bubble chlorine gas through the stirred mixture at a slow, steady rate. 4. Monitor the reaction progress by GC or TLC. 5. Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen. 6. Wash the reaction mixture with water and then with a dilute solution of sodium bicarbonate to remove HCl and the catalyst. 7. Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent by distillation. 8. The isomeric products can be separated by fractional distillation or chromatography. |

| Work-up | Aqueous wash, neutralization, and drying. |

| Purification | Fractional distillation or column chromatography. |

This is a representative protocol and may require optimization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide.

Predicted Regioselectivity: The directing effects are consistent with other electrophilic substitutions. The sulfonation of xylenes (B1142099) is a well-established industrial process, and similar regioselectivity is expected here, with the major product being the one where the bulky sulfonic acid group is in the least sterically hindered activated position.

Experimental Protocol: Sulfonation of this compound

| Parameter | Value/Procedure |

| Reactants | This compound, Concentrated Sulfuric Acid (98%) |

| Stoichiometry | 1 equivalent of this compound, 2-3 equivalents of sulfuric acid |

| Solvent | Excess Sulfuric Acid |

| Temperature | Room temperature to 60 °C |

| Procedure | 1. In a round-bottom flask, add this compound. 2. Slowly add concentrated sulfuric acid with stirring. 3. Heat the mixture to the desired temperature and hold for several hours. The reaction can be monitored by checking the solubility of a sample in water. 4. Once the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water or onto ice. 5. The sulfonic acid product may precipitate upon cooling or addition of a salt (salting out). 6. Filter the product and wash with a saturated salt solution. 7. The product can be purified by recrystallization from water. |

| Work-up | Quenching in water, salting out. |

| Purification | Recrystallization. |

This is a representative protocol and may require optimization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is important for the synthesis of aromatic ketones.

Predicted Regioselectivity: The bulky acyl group is expected to substitute at the least sterically hindered position that is activated by the methyl groups. Therefore, substitution at the position para to one of the methyl groups is highly probable.

Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride

| Parameter | Value/Procedure |

| Reactants | This compound, Acetyl Chloride, Anhydrous Aluminum Chloride |

| Stoichiometry | 1 equivalent of this compound, 1.1 equivalents of acetyl chloride, 1.2 equivalents of AlCl₃ |

| Solvent | Anhydrous solvent such as dichloromethane or carbon disulfide |

| Temperature | 0 °C to room temperature |

| Procedure | 1. In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, suspend anhydrous aluminum chloride in the solvent and cool to 0 °C. 2. Add acetyl chloride dropwise to the stirred suspension. 3. After the formation of the acylium ion complex, add a solution of this compound in the solvent dropwise, maintaining the temperature at 0 °C. 4. After the addition, allow the reaction to warm to room temperature and stir for several hours. 5. Decompose the reaction complex by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. 6. Separate the organic layer, and extract the aqueous layer with the solvent. 7. Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. 8. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. 9. The product can be purified by distillation or recrystallization. |

| Work-up | Acidic work-up, extraction, and washing. |

| Purification | Distillation or recrystallization. |

This is a representative protocol and may require optimization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the electrophilic substitution of this compound.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A typical experimental workflow for electrophilic substitution.

Caption: Directive effects on this compound.

Conclusion

1-Chloro-2,4-dimethylbenzene CAS registry number and MSDS information

CAS Registry Number: 95-66-9[1]

This technical guide provides comprehensive information on 1-Chloro-2,4-dimethylbenzene, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, safety and hazard information, detailed experimental protocols, and toxicological data.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [2] |

| Appearance | Colorless transparent liquid | [1] |

| Odor | Aromatic | [1] |

| Melting Point | -32 °C | Fisher Scientific |

| Boiling Point | 186-187 °C | |

| Flash Point | 63 °C | Fisher Scientific |

| Density | 1.049 g/mL at 25 °C |

Safety and Hazard Information

This compound is a hazardous chemical. The following table summarizes its GHS classification and other safety data.

| Hazard Information | Details | Source |

| GHS Pictograms | Flammable, Irritant | |

| GHS Signal Word | Danger | [2] |

| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |

| Acute Toxicity (related compound) | Oral LD50 (Rat) for 1-Chloro-2,4-dinitrobenzene: 640 mg/kgDermal LD50 (Rabbit) for 1-Chloro-2,4-dinitrobenzene: 130 mg/kg | [4] |

Note: Acute toxicity data is for the related compound 1-Chloro-2,4-dinitrobenzene and should be used as an indication of potential toxicity with caution.

Experimental Protocols

Synthesis of this compound via Chlorination of m-Xylene (B151644)

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

m-Xylene (2,4-dimethylbenzene)

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃) or other Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine.

-

Charge the flask with m-xylene and a catalytic amount of anhydrous ferric chloride.

-

Slowly bubble dry chlorine gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion of m-xylene is achieved.

-

Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to remove the catalyst and any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for separating aromatic compounds (e.g., DB-5ms)

-

Autosampler

Reagents and Standards:

-

High-purity helium (carrier gas)

-

Certified reference standard of this compound

-

High-purity solvent for sample and standard dilution (e.g., hexane (B92381) or dichloromethane)

-

Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction for aqueous samples, Soxhlet extraction for solid samples).

-

Spike the sample with a known amount of internal standard.

-

Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

-

-

Instrument Setup:

-

Install a suitable capillary column in the GC.

-

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

-

Set the injector and transfer line temperatures.

-

Set the MS to operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

-

-

Calibration:

-

Prepare a series of calibration standards of this compound with the internal standard at a constant concentration.

-

Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extracts into the GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the analyte using the calibration curve.

-

Toxicology and Metabolism

Toxicological Summary: this compound is classified as a skin, eye, and respiratory irritant.[1] Ingestion is expected to be harmful.[2] While specific data on its chronic toxicity and carcinogenicity are not readily available, related chlorinated aromatic compounds can have effects on the liver and kidneys with prolonged exposure.[5]

Proposed Metabolic Pathway: The metabolism of this compound in vivo has not been extensively studied. However, based on the metabolism of similar compounds like chlorobenzene (B131634) and xylenes, a likely metabolic pathway involves two main phases:

-

Phase I: Oxidation: The aromatic ring or one of the methyl groups is oxidized by cytochrome P450 enzymes. Oxidation of the ring can lead to the formation of chlorodimethylphenols. Oxidation of a methyl group would result in the formation of a chlorodimethylbenzyl alcohol, which can be further oxidized to a chlorodimethylbenzoic acid.

-

Phase II: Conjugation: The hydroxyl or carboxyl groups introduced in Phase I are conjugated with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted in the urine.

Mandatory Visualizations

Caption: Proposed metabolic pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Safe handling and emergency workflow.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloro-2,4-dimethylbenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile based on its chemical properties. Furthermore, it offers detailed, standardized experimental protocols for the precise quantitative determination of its solubility, enabling researchers to generate crucial data for applications in synthesis, formulation, and quality control.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Chemical Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 192 °C |

| Density | Approximately 1.05 g/cm³ |

| Water Solubility | Insoluble[1] |

| General Organic Solvent Solubility | Soluble in most organic solvents[1] |

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. This compound is a relatively nonpolar aromatic compound. Its solubility in various organic solvents is qualitatively summarized in the table below.

| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | Strong van der Waals forces and pi-pi stacking interactions between the similar aromatic structures lead to high miscibility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Solubility is driven by dispersion forces. The nonpolar nature of both solute and solvent facilitates dissolution. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The compound can engage in dipole-dipole interactions with these solvents. While the overall molecule is nonpolar, the carbon-chlorine bond introduces some polarity. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | Strong intermolecular forces between the chlorinated solute and chlorinated solvents lead to excellent solubility. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The nonpolar aromatic portion of the molecule may limit miscibility, but the polar C-Cl bond can interact with the hydroxyl group of the alcohols. |

| Aqueous | Water | Insoluble | As a nonpolar organic compound, it exhibits very poor solubility in the highly polar water.[1] |

Experimental Protocols for Quantitative Solubility Determination

The following sections provide detailed methodologies for the precise determination of the solubility of this compound in organic solvents.

This gravimetric method is a reliable technique for determining the solubility of a liquid solute in a solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known mass of the organic solvent of interest. The presence of a distinct second phase confirms that the solution is saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vial to remain in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

-

Aliquot Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and determine its mass. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound until a constant mass is achieved.

-

Calculation of Solubility: The mass of the remaining this compound is determined. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

For solvents that are transparent in the UV-Vis spectral region where this compound has a distinct absorbance, a spectroscopic method can be employed for rapid and accurate solubility determination.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the isothermal saturation method (steps 1-3).

-

Sample Preparation and Analysis:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

While qualitative data suggests that this compound is soluble in a wide array of organic solvents, the lack of specific quantitative data in the scientific literature necessitates experimental determination for applications requiring precision. The isothermal saturation and UV-Vis spectroscopic methods detailed in this guide provide robust frameworks for researchers to obtain reliable and accurate solubility data. The generation and dissemination of such quantitative information would be a valuable contribution to the chemical, pharmaceutical, and materials science communities, enabling more precise control over processes involving this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1-Chloro-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Chloro-2,4-dimethylbenzene, also known as 4-chloro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉Cl. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and two methyl groups at positions 1, 2, and 4, respectively. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its thermodynamic properties and stability is crucial for process optimization, safety assessments, and predicting its environmental fate.

Physicochemical and Thermodynamic Properties

A compilation of the known physicochemical and thermodynamic properties of this compound is presented in Table 1. It is important to note that while basic physical properties have been experimentally determined, specific thermodynamic data like enthalpy of formation and Gibbs free energy of formation are not readily found in scientific literature. In such cases, computational methods or experimental determination are necessary.

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molar Mass | 140.61 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 187 °C | [4] |

| Melting Point | -32 °C | [4] |

| Density | 1.049 g/cm³ | [4] |

| Flash Point | 62.1 °C | [4] |

| Refractive Index | 1.521 | [4] |

| Enthalpy of Formation (ΔfH°) | Data not available | |

| Gibbs Free Energy of Formation (ΔfG°) | Data not available | |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available |

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for the experimental determination of key thermodynamic and physical properties of this compound.

Synthesis and Purification

A common method for the synthesis of this compound is the direct chlorination of m-xylene (B151644).

Experimental Protocol: Chlorination of m-Xylene

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a condenser is charged with m-xylene.

-

Chlorination: Chlorine gas is bubbled through the m-xylene at a controlled rate. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to facilitate electrophilic aromatic substitution.

-

Temperature Control: The reaction temperature is maintained at a specific level to control the selectivity of the chlorination and minimize the formation of polychlorinated byproducts.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of m-xylene and the formation of this compound.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and a dilute base solution to remove the catalyst and any acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) and purified by fractional distillation to isolate the this compound.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion can be determined using bomb calorimetry. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in the crucible of a bomb calorimeter. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a known mass of water in the calorimeter bucket. The calorimeter is then sealed, and the stirrer is activated.

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.

Logical Workflow for Bomb Calorimetry

Caption: Experimental workflow for determining the enthalpy of combustion.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of other chemical agents. While specific degradation studies on this compound are scarce, its reactivity can be inferred from the behavior of analogous chlorinated aromatic compounds.

Thermal Stability

At elevated temperatures, this compound can undergo decomposition. The expected decomposition pathways include the cleavage of the C-Cl bond and the oxidation of the methyl groups. The presence of oxygen can significantly influence the degradation products.

Photochemical Stability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. This can lead to the cleavage of the carbon-chlorine bond, forming radical species that can initiate further reactions.

Hydrolytic Stability

Under normal conditions, the C-Cl bond on the aromatic ring is relatively resistant to hydrolysis. However, under forcing conditions (e.g., high temperature and pressure, or in the presence of a strong nucleophile), hydrolysis can occur, leading to the formation of 2,4-dimethylphenol.

Oxidative Stability

The methyl groups on the benzene ring are susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote radical formation. Oxidation can lead to the formation of corresponding carboxylic acids or other oxygenated derivatives.[5] The degradation of chlorobenzenes can be initiated by hydroxyl radicals in advanced oxidation processes.[6][7]

Proposed General Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide has summarized the available data on the thermodynamic properties and stability of this compound. While a foundation of physicochemical data exists, a notable gap remains in the experimental determination of key thermodynamic parameters. The provided experimental protocols offer a roadmap for researchers to obtain this critical information. Furthermore, the discussion on chemical stability, based on the behavior of analogous compounds, provides a framework for understanding and predicting the degradation of this compound under various conditions. Further experimental studies are warranted to fully elucidate the thermodynamic profile and degradation kinetics of this important chemical intermediate.

References

- 1. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H9Cl | CID 523153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. vvchem.com [vvchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics and mechanism of chlorobenzene degradation in aqueous samples using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Routes for 1-Chloro-2,4-dimethylbenzene

This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of 1-Chloro-2,4-dimethylbenzene, a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Electrophilic Chlorination of m-Xylene (B151644)

The direct electrophilic chlorination of m-xylene (1,3-dimethylbenzene) is a common and straightforward approach for the synthesis of this compound. This reaction typically involves the use of molecular chlorine in the presence of a Lewis acid catalyst.

Reaction Pathway

The chlorination of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The methyl groups are ortho-, para-directing activators, leading to the formation of two primary monochlorinated isomers: this compound and 1-chloro-2,6-dimethylbenzene.

Caption: Electrophilic chlorination of m-xylene.

Experimental Protocols

General Procedure for Lewis Acid Catalyzed Chlorination:

A mixture of m-xylene and a Lewis acid catalyst (e.g., ferric chloride or antimony trichloride) is cooled. Chlorine gas is then bubbled through the reaction mixture at a controlled rate while maintaining a low temperature. The reaction is monitored until the desired degree of chlorination is achieved. The reaction mixture is then worked up by quenching with water, followed by washing with an aqueous base to remove the catalyst and any acidic byproducts. The organic layer is then dried and the product is purified by fractional distillation.

Example Protocol from Patent Literature:

A mixture of 100 parts of m-xylene, 0.02 parts of FeCl₃, and 0.1 parts of a thianthrene-based co-catalyst is cooled to 0°C. 100 parts of chlorine gas is then passed into the mixture over a period of 4 hours. The reaction mixture is subsequently quenched with water, extracted with ether, washed with aqueous sodium bicarbonate, and dried over anhydrous magnesium sulfate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | m-Xylene, Chlorine | [1] |

| Catalyst | FeCl₃, Thianthrene co-catalyst | [1] |

| Temperature | 0°C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Distribution | ||

| This compound | 76.35% | [1] |

| 1-Chloro-2,6-dimethylbenzene | 21.09% | [1] |

| Unreacted m-Xylene | 2.56% | [1] |

| Overall Yield | Not specified | |

| Purity | Dependent on purification |

Note: The use of specific co-catalysts can influence the isomer ratio. The chlorination of m-xylene can also yield a mixture of 77.0% 4-chloro-1,3-dimethylbenzene and 23.0% 2-chloro-1,3-dimethylbenzene.[2] A German patent describes that monochlorination of m-xylene in the presence of iron chloride yields a mixture of approximately 75% 4-chloro- and 25% 2-chloro-m-xylene, while using antimony trisulfide as a catalyst can increase the proportion of the desired 4-chloro isomer to about 90%.

Sandmeyer Reaction of 2,4-Dimethylaniline (B123086)

The Sandmeyer reaction provides an alternative, multi-step route to this compound starting from 2,4-dimethylaniline (2,4-xylidine). This method is particularly useful when high purity of the final product is required, as it avoids the formation of isomers that are difficult to separate.

Synthesis of 2,4-Dimethylaniline

The precursor, 2,4-dimethylaniline, can be synthesized from m-xylene through a two-step process of nitration followed by reduction. Alternatively, a direct amination method has been reported.

Nitration and Reduction:

m-Xylene is first nitrated to form a mixture of nitro-isomers, with 1,3-dimethyl-4-nitrobenzene being a major product. This is then reduced to 2,4-dimethylaniline.

Direct Amination:

A method for the direct amination of m-xylene to 2,4-dimethylaniline has been developed using hydroxylamine (B1172632) hydrochloride as the amino source and a soluble vanadium salt as a catalyst in an acetic acid-water medium.[3] This method is reported to have high aniline (B41778) yield and selectivity.[3]

Reaction Pathway

The Sandmeyer reaction involves the diazotization of 2,4-dimethylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to yield this compound.

Caption: Overall workflow for the Sandmeyer synthesis of this compound.

Experimental Protocols

Synthesis of 2,4-Dimethylaniline (via Nitration and Reduction - General Procedure):

-

Nitration: m-Xylene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature. After the addition is complete, the mixture is stirred and then poured onto ice. The organic layer containing the nitroxylene isomers is separated, washed, and dried.

-

Reduction: The nitroxylene is reduced to 2,4-dimethylaniline using a reducing agent such as iron powder in the presence of hydrochloric acid. After the reaction is complete, the mixture is basified, and the aniline is extracted and purified by distillation.

Sandmeyer Reaction (Adapted from a general procedure for chlorobenzene):

-

Diazotization: 2,4-Dimethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5°C. The completion of the diazotization can be checked with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the cuprous chloride solution. Nitrogen gas is evolved, and an oily layer of this compound separates.

-

Work-up and Purification: The reaction mixture is steam distilled to isolate the crude product. The distillate is separated, and the organic layer is washed with dilute sodium hydroxide (B78521) solution, followed by water. The product is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 2,4-Dimethylaniline, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | General Procedure |

| Temperature | 0-5°C (Diazotization), Room temperature or gentle warming (Sandmeyer) | General Procedure |

| Yield | Yields for Sandmeyer reactions are typically good to excellent, but specific data for this substrate was not found. | |

| Purity | Generally high due to the specificity of the reaction. |

Comparison of Synthetic Routes

| Feature | Electrophilic Chlorination of m-Xylene | Sandmeyer Reaction of 2,4-Dimethylaniline |

| Starting Material | m-Xylene | 2,4-Dimethylaniline (from m-Xylene) |

| Number of Steps | 1 | 3 (Nitration, Reduction, Sandmeyer) or 2 (Direct Amination, Sandmeyer) |

| Reagents | Chlorine gas, Lewis acid catalyst | Nitrating agents, Reducing agents, Sodium nitrite, Copper(I) chloride |

| Selectivity | Produces a mixture of isomers that require separation. | Highly selective for the desired product. |

| Yield | Can be high for the monochlorinated products, but the yield of the desired isomer depends on the reaction conditions and catalyst. | Generally good to excellent yields. |

| Purification | Fractional distillation to separate isomers. | Steam distillation followed by fractional distillation. |

| Advantages | More direct, fewer steps. | High purity of the final product, avoids difficult isomer separation. |

| Disadvantages | Formation of isomeric byproducts, handling of chlorine gas. | Multi-step process, use of potentially unstable diazonium salts. |

Conclusion

Both the electrophilic chlorination of m-xylene and the Sandmeyer reaction of 2,4-dimethylaniline are viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as the desired purity of the final product and the scalability of the process. For applications requiring high purity, the Sandmeyer reaction is the preferred method, despite being a multi-step process. For large-scale production where the separation of isomers is feasible, the direct chlorination of m-xylene may be a more economical choice. Careful consideration of the reaction conditions and safety precautions is essential for both synthetic pathways.

References

Computational Prediction of 1-Chloro-2,4-dimethylbenzene Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational prediction of physicochemical, spectral, and toxicological properties of 1-Chloro-2,4-dimethylbenzene. It details the theoretical underpinnings of various in silico models and offers a comparative analysis with experimentally determined data. This document also outlines detailed experimental protocols for the determination of key properties, serving as a valuable resource for researchers in the fields of computational chemistry, toxicology, and drug development. The integration of computational workflows and structure-property relationship diagrams, rendered using Graphviz, offers a clear and logical framework for understanding and applying these predictive methods.

Introduction

This compound (4-Chloro-m-xylene) is an aromatic organic compound with applications as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[1] A thorough understanding of its physicochemical properties, spectral characteristics, and toxicological profile is essential for its safe handling, process optimization, and the development of novel derivatives. Computational chemistry and in silico toxicology offer powerful tools to predict these properties, reducing the need for extensive and costly experimental testing. This guide explores the computational methodologies available for predicting the properties of this compound and provides a framework for integrating these predictions with experimental data.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical and toxicological properties of this compound, compiled from various sources.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9Cl | [1][2] |

| Molar Mass | 140.61 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -32 °C | [1] |

| Boiling Point | 186-187 °C | [1][3] |

| Density | ~1.09 g/cm³ | [1] |

| Vapor Pressure | 0.866 mmHg at 25°C | [1] |

| Flash Point | 62.1 - 72 °C | [1][4] |

| Refractive Index | 1.5220-1.5260 | [1] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble | [1] |

| XlogP3 | 3.3 | [2] |

Table 2: Toxicological and Safety Information for this compound

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | Acute toxicity, oral | [2] |

| Causes skin irritation | Skin corrosion/irritation | [2] |

| Causes serious eye irritation | Serious eye damage/eye irritation | [2] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure | [2] |

| Highly Flammable liquid and vapor | Flammable liquids | [2] |

Computational Prediction Methods

The prediction of molecular properties through computational methods has become an indispensable tool in chemical research and development. These in silico techniques range from first-principles quantum mechanical calculations to empirical models based on existing data.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.[5][6] These models are built by developing mathematical relationships between molecular descriptors (numerical representations of chemical structure) and the property of interest.

-

Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors.

-

Model Development: Machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), and neural networks are often employed to build the predictive models.[2][5]

-

Applications: QSAR models are particularly useful for predicting toxicological endpoints, such as mutagenicity and carcinogenicity, for aromatic compounds.[5][7] QSPR models can be used to predict properties like boiling point, vapor pressure, and solubility.[6]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] It is a powerful tool for predicting a variety of molecular properties with high accuracy.

-

Geometry Optimization: The first step in a DFT calculation is to find the lowest energy conformation of the molecule.

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

-

Spectroscopic Properties: DFT can be used to predict NMR chemical shifts and coupling constants, as well as infrared (IR) and Raman vibrational frequencies and intensities.[8][10][11][12]

-

Electronic Properties: Molecular orbitals, charge distribution, and reactivity indices can be calculated to understand the chemical behavior of the molecule.[13]

-

In Silico Spectral Prediction

-

NMR Spectra: Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts.[10][14][15] Machine learning approaches, such as graph neural networks, are also showing great promise in this area.[10][16]

-

IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the generation of a theoretical IR spectrum.[8][11][12]

-

Mass Spectrometry: In silico fragmentation tools can predict the mass spectrum of a molecule by simulating its fragmentation pathways.[17][18][19] This is invaluable for identifying unknown compounds.

Available Software

A variety of commercial and open-source software packages are available for the computational prediction of chemical properties. Some notable examples include:

-

ACD/Labs PhysChem Suite: Predicts a wide range of physicochemical properties.[20]

-

Simcenter: Offers multiscale computational chemistry software for predicting physicochemical properties of complex mixtures.[21]

-

ChemXploreML: A user-friendly desktop application for predicting molecular properties using machine learning.[22]

-

Gaussian: A widely used software package for performing DFT and other quantum chemistry calculations.[12]

Experimental Protocols

Detailed experimental protocols are crucial for validating computational predictions and for generating high-quality data for model development.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Method 1: Distillation

-

Method 2: Thiele Tube

-

Place a small amount of the liquid in a small test tube.

-

Invert a capillary tube (sealed at one end) and place it in the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[4][24]

-

Heat the side arm of the Thiele tube gently.

-

Observe the stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[24][26]

-

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

-

Method: Capillary Tube

-

Solidify a small sample of this compound by cooling.

-

Introduce a small amount of the solid into a capillary tube sealed at one end.[4][27]

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4][28]

-

Heat the apparatus slowly and observe the sample.

-

Record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. This range is the melting point.[29][30]

-

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

-

Procedure:

-

To a test tube, add a small amount of this compound.

-

Add a small amount of the solvent to be tested (e.g., water, ethanol, diethyl ether) and shake vigorously.[31][32]

-

Observe whether the solute dissolves completely, is partially soluble, or is insoluble.[33][34]

-

For liquid-liquid solubility, observe whether one or two layers are formed.[33]

-

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Method: Static Method

-

A sample of the liquid is placed in a container with a pressure measuring device (manometer).

-

The container is evacuated to remove any other gases.

-

The system is allowed to reach equilibrium at a constant temperature.

-

The pressure measured by the manometer is the vapor pressure of the liquid at that temperature.[35][36]

-

-

Method: Knudsen Effusion Method

-

This dynamic method is suitable for measuring low vapor pressures.[37][38]

-

A sample is placed in a "Knudsen cell" which has a small orifice.

-

The cell is placed in a vacuum and heated to a specific temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

-

The vapor pressure can be calculated from the rate of mass loss and other parameters.[38]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the computational prediction of properties for this compound.

Caption: Computational workflow for predicting properties of this compound.

References

- 1. nextmol.com [nextmol.com]

- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 12. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 13. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 14. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]

- 15. scilit.com [scilit.com]

- 16. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 17. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 18. academic.oup.com [academic.oup.com]

- 19. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

- 21. plm.sw.siemens.com [plm.sw.siemens.com]

- 22. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 23. vernier.com [vernier.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Video: Boiling Points - Procedure [jove.com]

- 26. chem.ucalgary.ca [chem.ucalgary.ca]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. SSERC | Melting point determination [sserc.org.uk]

- 29. youtube.com [youtube.com]

- 30. byjus.com [byjus.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 33. chem.ws [chem.ws]

- 34. chem.ucalgary.ca [chem.ucalgary.ca]

- 35. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 36. Vapor pressure - Wikipedia [en.wikipedia.org]